Refametinib, also known by its developmental code BAY 86-9241, is a small molecule inhibitor that targets a specific protein in the Ras/Raf/MEK/ERK signaling pathway. This pathway plays a critical role in cell growth and proliferation. Mutations in this pathway are found in many cancers, making it an attractive target for cancer therapy [].
Refametinib acts as a Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) inhibitor. MEK proteins are part of the Ras/Raf/MEK/ERK signaling cascade. When this pathway is activated due to mutations or other factors, it can lead to uncontrolled cell growth and division, a hallmark of cancer. By inhibiting MEK, Refametinib disrupts this signaling pathway, potentially slowing down or stopping cancer cell proliferation [].
Refametinib is a small molecule compound with the chemical formula and a molecular weight of approximately 572.34 g/mol. It is recognized as a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, which are crucial components of the RAS/RAF/MEK/ERK signaling pathway commonly implicated in various human tumors. Refametinib is also known by its synonyms, including BAY-869766 and RDEA119. The compound has garnered attention for its potential antineoplastic activity, particularly in the context of cancer treatment .
As mentioned earlier, Refametinib acts as a BRAF inhibitor. BRAF is a kinase protein, a type of enzyme that adds phosphate groups to other molecules. In the RAS-RAF-MEK-ERK signaling pathway, BRAF activation triggers a cascade of events leading to increased cell proliferation []. Refametinib binds to the active site of BRAF, preventing it from phosphorylating downstream targets and effectively halting the signaling pathway []. This disruption of the signaling pathway has shown promise in targeting BRAF mutation-positive cancers [].
In laboratory settings, specific reactions involving refametinib have been studied, such as its chemoselective reduction processes. For example, continuous platinum-mediated hydrogenation has been explored to modify its iodo-nitroaromatic functionalities .
Refametinib exhibits significant biological activity by inhibiting the MEK1/2 pathway, leading to reduced cell proliferation in various cancer cell lines. Its efficacy has been demonstrated across different tissues and BRAF mutational statuses, with effective concentrations (EC50) ranging from 2.5 to 16 nM . Beyond oncology, studies have indicated its potential in treating inflammatory bowel diseases like ulcerative colitis and Crohn's disease by reducing colonic tissue damage in mouse models .
These methods ensure that refametinib maintains its high potency and selectivity as a MEK inhibitor .
Refametinib is primarily investigated for its applications in oncology due to its ability to inhibit tumor growth through MEK pathway modulation. Its potential therapeutic uses include:
Interaction studies of refametinib have focused on its pharmacokinetics and potential drug-drug interactions. Notably, inhibition of cytochrome P450 3A4 can increase refametinib's activity by decreasing its metabolic degradation . Furthermore, studies have evaluated its effects on various cancer cell lines to establish its selectivity and efficacy across different genetic backgrounds.
Several compounds share structural or functional similarities with refametinib, particularly within the class of MEK inhibitors. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Trametinib | Selective MEK1/2 inhibitor | Approved for use in melanoma treatment |
Cobimetinib | Allosteric MEK inhibitor | Used in combination therapies |
Selumetinib | Selective MEK1 inhibitor | Investigated for neurofibromatosis |
Refametinib's uniqueness lies in its specific structural modifications that enhance selectivity for MEK1/2 while minimizing off-target effects compared to these similar compounds. Its distinct fluorinated and iodinated aromatic systems contribute to this selectivity, making it a valuable candidate for further therapeutic exploration .
Refametinib possesses the molecular formula C₁₉H₂₀F₃IN₂O₅S, representing a complex organic compound with multiple heteroatoms and halogen substituents [1] [2] [3]. The molecular weight of refametinib has been consistently reported across multiple analytical sources as 572.34 g/mol [1] [4] [5]. This molecular weight calculation corresponds to the sum of atomic masses of all constituent atoms: nineteen carbon atoms, twenty hydrogen atoms, three fluorine atoms, one iodine atom, two nitrogen atoms, five oxygen atoms, and one sulfur atom [6] [7].
The precise molecular weight determination is critical for pharmaceutical applications and analytical characterization. Monoisotopic mass measurements have been reported as 572.008970485 daltons, providing high-precision data for mass spectrometry applications [6]. The compound's molecular weight places it within the typical range for small molecule pharmaceutical compounds, allowing for favorable pharmacokinetic properties [8].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₉H₂₀F₃IN₂O₅S | [1] [2] [3] |
Molecular Weight | 572.34 g/mol | [1] [4] [5] |
Monoisotopic Mass | 572.008970485 Da | [6] |
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for refametinib is N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide [1] [4] [7]. This nomenclature reflects the compound's complex structure, including multiple functional groups and stereochemical designation [9].
The compound is also known by several synonyms in the scientific literature, including Refametinib, RDEA119, BAY 869766, and BAY 8697661 [1] [2] [9]. The formal chemical name provides complete structural information, indicating the presence of difluoro substitution on the phenyl ring, iodine substitution on the anilino group, methoxy substitution, and a cyclopropane sulfonamide moiety [4] [7].
Refametinib is registered under the Chemical Abstracts Service (CAS) number 923032-37-5, which serves as the primary identifier for this compound in chemical databases and regulatory documentation [1] [2] [11]. The Unique Ingredient Identifier (UNII) assigned by the United States Food and Drug Administration is JPX07AFM0N [2] [5].
The DrugBank accession number for refametinib is DB06309, providing access to comprehensive pharmaceutical and chemical information [6]. The compound's PubChem Compound Identifier (CID) is 44182295, facilitating cross-referencing in chemical databases [1] [4]. The MDL number MFCD18633256 provides additional identification for chemical inventory systems [1] [2].
Identifier Type | Value | Reference |
---|---|---|
CAS Number | 923032-37-5 | [1] [2] [11] |
UNII | JPX07AFM0N | [2] [5] |
DrugBank ID | DB06309 | [6] |
PubChem CID | 44182295 | [1] [4] |
MDL Number | MFCD18633256 | [1] [2] |
The International Chemical Identifier (InChI) for refametinib is InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1 [1] [4] [5]. The corresponding InChI Key is RDSACQWTXKSHJT-NSHDSACASA-N, providing a condensed hash representation of the molecular structure [1] [4] [5].
The Simplified Molecular Input Line Entry System (SMILES) notation for refametinib is COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC@HCO)NC3=C(C=C(C=C3)I)F)F)F [1] [4] [5]. This notation captures the complete molecular connectivity and stereochemistry in a linear string format, essential for computational chemistry applications [7].
The stereochemical information encoded in both InChI and SMILES representations indicates the specific three-dimensional arrangement of atoms around the chiral center, which is crucial for understanding the compound's biological activity [5] [8].
Refametinib contains one defined stereocenter, specifically at the 2-position of the propyl chain attached to the cyclopropane ring [5] [8]. The compound exhibits absolute stereochemistry, with the active form possessing the (S)-configuration at this chiral center [1] [4] [7]. This stereochemical designation is critical for biological activity, as enantiomers can exhibit significantly different pharmacological properties [12].
The absolute configuration has been determined through various analytical techniques, and the compound crystallizes in chiral space groups that preserve the stereochemical integrity [5]. The presence of the chiral center results in two possible enantiomers: the (S)-enantiomer (CAS 923032-37-5) and the (R)-enantiomer (CAS 923032-38-6) [8] [12].
Stereochemical analysis reveals that refametinib has one defined stereocenter out of one possible stereocenter, with no E/Z centers present in the molecule [5]. The optical activity of the compound remains unspecified in current literature, though the absolute configuration has been established through X-ray crystallographic analysis [5] [8].
Stereochemical Property | Value | Reference |
---|---|---|
Defined Stereocenters | 1/1 | [5] |
E/Z Centers | 0 | [5] |
Absolute Configuration | S | [1] [4] [7] |
Optical Activity | Unspecified | [5] |
Limited specific information is available regarding the polymorphic forms of refametinib in the current literature. The compound is typically supplied as a crystalline solid, with various commercial sources reporting it as a powder form [13] [19] [29]. The material is commonly described as appearing as a light yellow to brown solid or white to yellow powder, depending on the purification method and storage conditions [2] [19] [29].
Crystal structure analysis indicates that refametinib forms stable crystalline arrangements suitable for pharmaceutical applications [13] [19]. The compound exhibits polymorphic behavior typical of complex organic molecules, though specific polymorph characterization studies have not been extensively reported in the available literature [16] [17].
The crystalline forms of refametinib demonstrate adequate stability for storage and handling, with the compound maintaining structural integrity under recommended storage conditions [29] [30]. Analytical techniques such as powder X-ray diffraction and differential scanning calorimetry would typically be employed to characterize different polymorphic forms, though specific diffraction patterns for refametinib polymorphs are not readily available in the current literature [18] [20].
The physicochemical properties of refametinib have been characterized through various analytical methods, providing essential data for pharmaceutical development and handling procedures [2] [21] [23]. The compound exhibits distinct solubility characteristics across different solvents, which is crucial for formulation development [2] [21] [23].
Refametinib demonstrates high solubility in dimethyl sulfoxide (DMSO), with reported values ranging from 31 mg/mL to 151.8 mg/mL depending on the analytical method and conditions [2] [4] [23]. The compound shows good solubility in ethanol, with values reported as 90.2 mg/mL to 100 mg/mL [2] [23]. Importantly, refametinib is essentially insoluble in water, which has significant implications for its pharmaceutical formulation [2] [23].
The predicted boiling point of refametinib is 566.9 ± 60.0°C, though this value represents a computational estimate rather than experimental determination [2]. The predicted density is 1.82 ± 0.1 g/cm³, indicating a relatively dense crystalline structure [2]. The predicted pKa value is 15.54 ± 0.20, suggesting the compound has very weak acidic properties [2].
Storage conditions for refametinib typically require temperatures of -20°C for long-term stability, with short-term storage possible at 0°C to 4°C [3] [13] [19]. The compound should be protected from light and stored in desiccated conditions to maintain chemical stability [13] [19] [29].
Property | Value | Reference |
---|---|---|
Solubility in DMSO | 31-151.8 mg/mL | [2] [4] [23] |
Solubility in Ethanol | 90.2-100 mg/mL | [2] [23] |
Solubility in Water | Insoluble | [2] [23] |
Predicted Boiling Point | 566.9 ± 60.0°C | [2] |
Predicted Density | 1.82 ± 0.1 g/cm³ | [2] |
Predicted pKa | 15.54 ± 0.20 | [2] |
Appearance | Light yellow to brown powder | [2] [19] [29] |
Storage Temperature | -20°C (long-term) | [3] [13] [19] |